N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a complex organic compound primarily studied for its potential applications in medicinal chemistry and biological research. The compound's structure, featuring a tetrazole ring, a fluorophenyl group, and a methoxyphenoxy acetamide moiety, suggests it could have interesting pharmacological properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide typically involves a multi-step synthesis process:
Synthesis of Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile derivative, often under acidic or basic conditions.
Fluorophenyl Group Attachment:
Formation of the Methoxyphenoxy Acetamide Moiety: This step involves the coupling of the methoxyphenoxy acetamide moiety with the functionalized tetrazole ring, potentially through an amide bond formation reaction using reagents like EDCI or HATU.
Industrial Production Methods: Industrial production methods might involve similar steps but on a larger scale, with optimizations for cost and efficiency. These optimizations can include the use of continuous flow reactors and greener reaction conditions to enhance the yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo a variety of chemical reactions:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The tetrazole ring can be reduced under certain conditions to form ring-opened products.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: KMnO₄, H₂O₂ for oxidation reactions.
Reducing agents: NaBH₄, LiAlH₄ for reduction reactions.
Substitution reagents: Nucleophiles like amines, thiols for substitution reactions.
Major Products:
Phenolic derivatives from oxidation.
Ring-opened products from reduction.
Substituted derivatives from nucleophilic substitution.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide has a broad range of applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its structural features make it a potential candidate for binding studies with biological macromolecules.
Medicine: The compound could be investigated for its pharmacological activities, such as anti-inflammatory or anti-cancer properties.
Industry: Possible applications in the design of new materials or as a building block in organic electronics.
Mechanism of Action
The compound's mechanism of action depends on its specific application. For instance, in medicinal chemistry, it could interact with particular enzymes or receptors:
Molecular Targets: It may target enzymes like kinases or receptors like GPCRs.
Pathways Involved: The pathways involved could include signal transduction pathways, where the compound might modulate the activity of key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Comparing N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide with similar compounds:
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide: This compound has a chlorine atom instead of fluorine, which may affect its reactivity and pharmacological profile.
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide: The presence of a methyl group instead of fluorine can influence its lipophilicity and biological activity.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3/c1-25-14-3-2-4-15(9-14)26-11-17(24)19-10-16-20-21-22-23(16)13-7-5-12(18)6-8-13/h2-9H,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTSEEIQBLVVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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